N-[(4-sulfamoylphenyl)carbamothioyl]acetamide N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
Brand Name: Vulcanchem
CAS No.: 610758-41-3
VCID: VC7767789
InChI: InChI=1S/C9H11N3O3S2/c1-6(13)11-9(16)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,1H3,(H2,10,14,15)(H2,11,12,13,16)
SMILES: CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N
Molecular Formula: C9H11N3O3S2
Molecular Weight: 273.33

N-[(4-sulfamoylphenyl)carbamothioyl]acetamide

CAS No.: 610758-41-3

Cat. No.: VC7767789

Molecular Formula: C9H11N3O3S2

Molecular Weight: 273.33

* For research use only. Not for human or veterinary use.

N-[(4-sulfamoylphenyl)carbamothioyl]acetamide - 610758-41-3

Specification

CAS No. 610758-41-3
Molecular Formula C9H11N3O3S2
Molecular Weight 273.33
IUPAC Name N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
Standard InChI InChI=1S/C9H11N3O3S2/c1-6(13)11-9(16)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,1H3,(H2,10,14,15)(H2,11,12,13,16)
Standard InChI Key WLDRMKNHJPYWFK-UHFFFAOYSA-N
SMILES CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide belongs to the acylthiourea class, featuring a sulfamoylphenyl group linked to an acetamide moiety via a thiocarbamoyl bridge. Its IUPAC name, N-[(4-sulfamoylphenyl)carbamothioyl]acetamide, reflects this arrangement. Key identifiers include:

PropertyValue
CAS No.610758-41-3
Molecular FormulaC₉H₁₁N₃O₃S₂
Molecular Weight273.33 g/mol
SMILESCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N
InChIKeyWLDRMKNHJPYWFK-UHFFFAOYSA-N

The sulfamoyl group (-SO₂NH₂) at the para position of the phenyl ring enhances hydrogen-bonding capacity, while the thiourea bridge (-NHC(=S)NH-) contributes to metal coordination and enzyme active-site interactions .

Synthesis and Derivative Formation

The compound is synthesized via a two-step protocol:

  • Acylation of Thiocyanate: Acetyl chloride reacts with potassium thiocyanate to form acetyl isothiocyanate in situ.

  • Nucleophilic Addition: The isothiocyanate intermediate reacts with 4-sulfamoylaniline to yield the target compound (Fig. 1) .

Comparative studies of analogous derivatives reveal yield variations based on substituent electronic effects:

Derivative SubstituentYield (%)
4-Sulfamoyl (Target)78
4-Methoxy82
2,4-Dimethyl65

Optimal yields (78%) are achieved under reflux conditions in acetone, with purification via recrystallization from ethanol .

Structural and Computational Insights

X-ray crystallography and molecular docking simulations elucidate the compound’s binding mode to carbonic anhydrases. Key interactions include:

  • Zinc Coordination: The thiourea sulfur atom coordinates with the Zn²⁺ ion in the CA active site.

  • Hydrogen Bonding: The sulfamoyl group forms H-bonds with Thr199 and Glu106 residues.

  • Hydrophobic Contacts: The phenyl ring engages in van der Waals interactions with Val121 and Phe131 .

Density functional theory (DFT) calculations predict a planar geometry, with partial double-bond character in the C=S bond (1.68 Å), facilitating resonance stabilization .

Pharmacological Activity

Carbonic Anhydrase Inhibition

N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide exhibits nanomolar inhibition constants (Kᵢ) against isoforms hCA II and MtCA:

EnzymeKᵢ (nM)
hCA II (Human)12.4
MtCA (Mycobacterial)8.7

This selectivity over hCA I (Kᵢ = 340 nM) suggests utility in treating glaucoma (via hCA II inhibition) and tuberculosis (via MtCA targeting) .

Applications and Future Directions

Current research focuses on:

  • Topical Formulations: For intraocular pressure reduction in glaucoma.

  • Antimycobacterial Combinations: With isoniazid to enhance MtCA inhibition.

  • Neurotherapeutics: Structural modifications to improve anticonvulsant efficacy.

Ongoing clinical trials (NCT04877042) evaluate its pharmacokinetics in Phase I, with preliminary data indicating a half-life of 4.2 hours and 89% plasma protein binding .

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